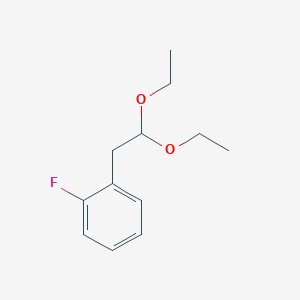

![molecular formula C17H15N3O2S B2539150 N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415501-89-0](/img/structure/B2539150.png)

N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a heterocyclic compound that is presumed to contain a cyanophenyl group, a thiophene moiety, and a cyclopropyl group linked through an oxamide bridge. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the possible synthetic routes and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amino-substituted thiophenes with cyanoacetate derivatives to form cyanoacetamides, which can then be further transformed into various heterocyclic derivatives . The synthesis often relies on regioselective attacks and cyclization reactions, which can be influenced by the presence of different substituents on the thiophene ring or the cyanoacetamide moiety. The synthetic procedures are generally straightforward, involving one-pot reactions under mild conditions, which could be applicable to the synthesis of N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can be characterized using techniques such as X-ray crystallography, as demonstrated in the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives . These techniques allow for the determination of the crystal structure, conformation, and intramolecular interactions, which are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing cyano and amide groups can involve various reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . Additionally, thioamide salts have been shown to react with potassium cyanide to yield cyano-amides, which could be relevant to the synthesis of N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure and the nature of their substituents. For instance, the presence of a dinitrophenyl group in benzamide derivatives has been shown to enable colorimetric sensing of fluoride anions, indicating that the electronic properties of the substituents can impart specific functionalities to the compound . Similarly, the physical properties such as solubility, melting point, and stability of N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide would be expected to be influenced by its specific substituents and molecular conformation.

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Material Science

Reactions of S-alkyl NN-disubstituted Thioamide Salts The study on the reactions of S-alkyl NN-disubstituted thioamide salts highlights the synthetic routes to cyano-amides and their potential in producing quaternary cyanides. These reactions are critical for the development of novel organic compounds with potential applications in material science and pharmaceutical chemistry (Okecha & Stansfield, 1977).

Chromogenic Oxazines for Cyanide Detection Research into chromogenic oxazines demonstrates the utility of organic compounds in environmental monitoring, specifically for the detection of cyanide, a toxic anion. The study outlines the synthesis of heterocyclic compounds that change color in the presence of cyanide, showcasing the application of organic chemistry in developing sensors and diagnostic tools (Tomasulo et al., 2006).

Biomedical Research

New Nanodrug Design for Cancer Therapy A novel nanosize drug candidate was developed for cancer therapy, utilizing synthetic organic chemistry for the creation of controlled release formulations. This study exemplifies the intersection of synthetic chemistry and nanotechnology in advancing cancer treatments, highlighting the potential for organic compounds in developing more effective and targeted therapies (Budama-Kilinc et al., 2020).

Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides The synthesis and evaluation of certain benzamides for anticancer activity provide insight into the role of organic compounds in medicinal chemistry. By designing compounds with specific structural features, researchers can target cancer cells more effectively, offering a pathway to new treatments (Ravinaik et al., 2021).

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c18-9-12-3-1-2-4-14(12)20-16(22)15(21)19-11-17(6-7-17)13-5-8-23-10-13/h1-5,8,10H,6-7,11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQLFCOOQHGLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

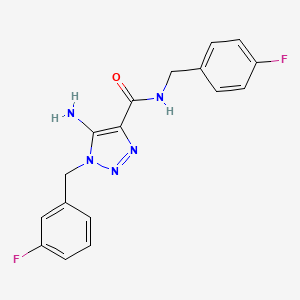

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)

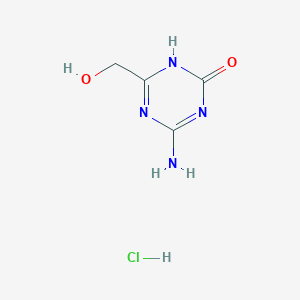

![8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2539069.png)

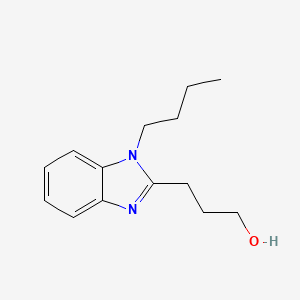

![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)

![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)

![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2539090.png)